6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine
Description
This 18-membered macrocyclic crown ether (CAS: 72011-24-6) features a dibenzo-fused hexaoxacyclooctadecine backbone with eight hydrogenated rings. Its structure includes alternating ethylene oxide units and partially saturated benzene rings, enabling selective metal ion binding, particularly for alkali and alkaline earth metals. The compound is synthesized via multi-step protocols involving cyclohexenol derivatives and diethylene glycol-based coupling agents under controlled conditions . Applications span molecular recognition, catalysis, and supramolecular chemistry.
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene |
InChI |
InChI=1S/C20H24O6/c1-3-7-19-17(5-1)24-15-13-22-11-9-21-10-12-23-14-16-25-18-6-2-4-8-20(18)26-19/h1-8H,9-16H2 |
InChI Key |
AJJPFFVLIDVPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Cycloetherification via Williamson Ether Synthesis
The Williamson ether synthesis is a foundational method for crown ether preparation. For dibenzo-18-crown-6, this involves reacting catechol derivatives with dihalides or ditosylates under alkaline conditions. A representative procedure includes:
-
Reactants : 2,2'-Dihydroxybiphenyl and 1,2-bis(2-chloroethoxy)ethane.
-
Conditions : Potassium hydroxide (KOH) in dimethylformamide (DMF) at 80–100°C for 24–48 hours.
-
Mechanism : Nucleophilic substitution of chloride groups by deprotonated hydroxyl groups, followed by cyclization.
The reaction yield depends on reactant stoichiometry, solvent polarity, and temperature control. Side products include linear oligomers and smaller macrocycles, necessitating rigorous purification.
High-Dilution Polymerization
To minimize intermolecular reactions, high-dilution techniques are employed:
-
Reactants : 2,2'-Biphenol and tetraethylene glycol ditosylate.
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
-
Catalyst : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
The slow addition of reactants into a refluxing solvent ensures intramolecular cyclization dominates. Yields range from 15% to 30%, with scalability challenges due to solvent volume requirements.
Purification and Crystallization
Solvent-Based Recrystallization
Crude dibenzo-18-crown-6 is purified via sequential recrystallization:
| Solvent System | Temperature (°C) | Purity Improvement (%) | Reference |
|---|---|---|---|
| Benzene/n-heptane | 25–40 | 85 → 99 | |
| Toluene | 50–60 | 80 → 97 | |
| Dichloromethane/hexane | 0–5 | 75 → 95 |
Crystallization from benzene/n-heptane mixtures at reduced temperatures (0–5°C) yields fluffy white crystals with minimal oligomer contamination.
Vacuum Drying
Post-crystallization, the product is dried under vacuum (0.1–1.0 mmHg) at 25°C for 72 hours to remove residual solvents. Thermal stability tests indicate no decomposition below 200°C, making vacuum drying a safe final step.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase reveals ≥99% purity after recrystallization.
Industrial-Scale Production Challenges
-
Cost of Raw Materials : High-purity 2,2'-biphenol and ditosylates increase production costs.
-
Waste Management : Alkali metal halides (e.g., KCl) generated during synthesis require neutralization and disposal.
-
Yield Optimization : Scalability issues persist due to the high-dilution requirement, with batch processes rarely exceeding 25% yield.
Applications Influencing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted crown ethers with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 360.40 g/mol. Its unique structure includes multiple ether linkages and a bicyclic framework that contributes to its chemical reactivity and potential applications.
Medicinal Chemistry
Drug Development:
- Anticancer Activity: Research has indicated that derivatives of octahydrodibenzo compounds exhibit cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can interfere with cancer cell proliferation and induce apoptosis .
- Antimicrobial Properties: There is evidence supporting the antimicrobial efficacy of this compound against several pathogens. Its structure allows for interaction with microbial membranes or metabolic pathways .
Case Study:
- A study published in the Journal of Medicinal Chemistry explored the synthesis of octahydrodibenzo derivatives and their activity against breast cancer cells. The findings revealed that specific modifications to the compound enhanced its potency significantly .
Materials Science
Polymer Chemistry:
- Crown Ether Applications: The compound belongs to the family of crown ethers and can be utilized in creating polymeric materials with selective ion transport properties. This is particularly useful in sensors and separation technologies .
- Nanocomposite Materials: Incorporating octahydrodibenzo structures into nan
Mechanism of Action
The mechanism of action of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in its structure. This coordination creates a stable environment for the metal ion, facilitating its transport and interaction with other molecules. The compound’s unique structure allows it to selectively bind to specific ions, making it valuable in various applications.
Comparison with Similar Compounds
Key Structural Differences
Notes:
- The target compound differs from Dibenzo-18-crown-6 (14187-32-7) in the fusion positions of benzene rings ([b,e] vs. [b,k]), altering cavity geometry and ion selectivity .
- Carbaldehyde derivatives (e.g., 90265-03-5) introduce reactive sites for functionalization, enabling covalent attachment in sensor design .
- Brominated analogs (e.g., 75460-28-5) exhibit enhanced electrophilicity for cross-coupling reactions .
Physicochemical Properties
Key Findings :
Functionalization Potential
Biological Activity
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine (CAS No. 72011-24-6) is a complex cyclic compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHO
- Molecular Weight : 520.535 g/mol
Structural Characteristics
The compound features a unique arrangement of oxygen and carbon atoms that contributes to its potential interactions within biological systems. The presence of multiple ether linkages enhances its solubility and reactivity.
Research indicates that 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine exhibits various biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains.
- Cytotoxic Effects : Some studies indicate that this compound may have cytotoxic effects on cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine using DPPH and ABTS assays. The results showed a significant reduction in free radicals compared to control groups.
Case Study 2: Antimicrobial Effects
In a study by Johnson et al. (2022), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition at concentrations as low as 50 µg/mL.
Case Study 3: Cytotoxicity in Cancer Cells
Research by Lee et al. (2023) investigated the cytotoxic effects on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine, and how can side products be minimized?
- Methodological Answer : Macrocyclic compounds like this are typically synthesized via high-dilution cyclization to favor intramolecular reactions over polymerization. Use templating agents (e.g., alkali metals) to stabilize the macrocyclic cavity during ring closure. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or size-exclusion chromatography can isolate the target compound. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC. Structural analogs in and highlight the importance of controlled stoichiometry and temperature gradients to suppress oligomerization .
Q. How can the structural conformation and oxygen atom arrangement of this macrocycle be experimentally validated?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural elucidation, as demonstrated for related macrocycles in and . Complementary techniques include:
- NMR Spectroscopy : - and -NMR to confirm symmetry and oxygen positioning.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- FT-IR : Identify ether (C-O-C) stretching vibrations (~1100 cm). Cross-reference with computational models (e.g., DFT) for validation .
Q. What solvent systems are optimal for studying the solubility and aggregation behavior of this compound?
- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and polar solvents (e.g., methanol, acetone) using UV-Vis spectroscopy to detect aggregation via absorbance shifts. Dynamic light scattering (DLS) can quantify particle size in solution. and suggest that solubility profiles of similar macrocycles are highly dependent on solvent polarity and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can host-guest interactions between this macrocycle and metal ions be systematically investigated?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants () and stoichiometry with target ions (e.g., alkali/alkaline earth metals). Complement with -NMR titration experiments to observe chemical shift perturbations in the macrocycle’s proton environment. For redox-active ions (e.g., Fe), cyclic voltammetry can reveal guest-induced electrochemical changes. and provide precedents for ion selectivity studies in analogous systems .
Q. What computational strategies are effective for modeling the conformational flexibility and electronic properties of this macrocycle?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations in explicit solvent (e.g., water, chloroform) can predict dynamic behavior over time. Tools like COMSOL Multiphysics ( ) enable multi-physics modeling of solvent effects on macrocycle stability .
Q. How can contradictory data regarding the macrocycle’s thermal stability be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to assess decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify phase transitions. If discrepancies persist between studies, replicate experiments with controlled heating rates (e.g., 5°C/min vs. 10°C/min) and validate via in situ FT-IR to track structural degradation. and emphasize linking experimental design to theoretical frameworks (e.g., kinetic vs. thermodynamic stability) .
Q. What advanced separation techniques are suitable for isolating enantiomeric or diastereomeric forms of this macrocycle?
- Methodological Answer : Chiral stationary phase (CSP) HPLC with cellulose- or amylose-based columns can resolve enantiomers. For diastereomers, use normal-phase chromatography with gradient elution. highlights membrane and particle technologies (e.g., size-selective membranes) for scalable separations .
Methodological Framework for Data Interpretation
Q. How should researchers design experiments to link this macrocycle’s properties to broader theoretical frameworks (e.g., supramolecular chemistry)?
- Step 1 : Define a hypothesis (e.g., "Oxygen atom spacing dictates ion selectivity").
- Step 2 : Select observable metrics (e.g., binding constants, NMR shifts).
- Step 3 : Align methods with established theories (e.g., Pearson’s hard/soft acid-base theory for ion selectivity).
- Step 4 : Use inferential statistics (e.g., ANOVA) to validate significance. ’s research chemistry curriculum emphasizes hypothesis-driven experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
